molecular formula C18H15FN2O3S B2992139 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-71-9

1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2992139
CAS RN: 851865-71-9
M. Wt: 358.39
InChI Key: LMJILTJZCKYKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H15FN2O3S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

Research in the field of organic synthesis often explores efficient methods for creating complex molecules. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis approach for creating heterocyclic amides, demonstrating the potential for eco-friendly and efficient synthetic routes in organic chemistry. Such methodologies could be applicable to the synthesis or modification of compounds like the one , emphasizing the importance of innovative synthetic strategies in the development of new materials or drugs (Moreno-Fuquen et al., 2019).

In Silico Drug-likeness Prediction

The design and synthesis of new compounds often utilize in silico techniques to predict drug-likeness and biological activity. Pandya et al. (2019) synthesized a library of compounds and evaluated them for their antibacterial, antifungal, and antimycobacterial activities. The in-silico ADME prediction properties indicated excellent drug-likeness, suggesting that computational tools can significantly aid in the early stages of drug development. This approach could be applied to assess the potential biological activities of "1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" and similar molecules (Pandya et al., 2019).

Electrochemical and Optical Properties

The study of electrochemical and electrical properties of organic compounds is crucial for their application in electronic devices. Anand and Muthusamy (2018) synthesized benzimidazole monomers and investigated their optical, electrical, and electrochemical properties. This research highlights the potential use of organic compounds in electronic and optoelectronic applications. Investigating the electrochemical and optical properties of the specified compound could reveal its suitability for such applications (Anand & Muthusamy, 2018).

Antimicrobial and Antiviral Activity

The synthesis and biological evaluation of new compounds are vital for discovering new antimicrobial and antiviral agents. Sharma et al. (2009) synthesized benzimidazole derivatives and evaluated their antimicrobial and antiviral activities. Although none were effective against the tested bacterial strains, some showed activity against fungal strains and viruses, underscoring the potential for such compounds in developing new therapeutics (Sharma et al., 2009).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJILTJZCKYKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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